molecular formula C21H24N2O4 B13815232 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one

5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one

Cat. No.: B13815232
M. Wt: 368.4 g/mol
InChI Key: DPCVZFSENRMFKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carmoterol can be synthesized through a process involving the condensation of an oxiranyl compound with an amine . The synthetic route involves the following steps:

Industrial Production Methods

The industrial production of carmoterol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Carmoterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carmoterol metabolites, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Mechanism of Action

Carmoterol exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby improving airflow and reducing symptoms of respiratory conditions .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one

InChI

InChI=1S/C21H24N2O4/c1-21(2,13-4-6-14(27-3)7-5-13)22-12-18(25)15-8-10-17(24)20-16(15)9-11-19(26)23-20/h4-11,18,22,24-25H,12H2,1-3H3,(H,23,26)

InChI Key

DPCVZFSENRMFKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Origin of Product

United States

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